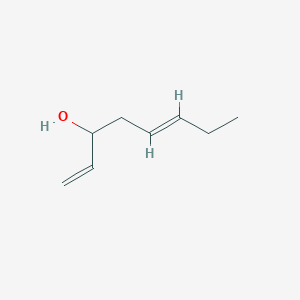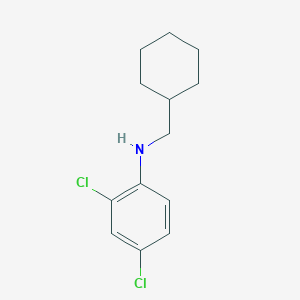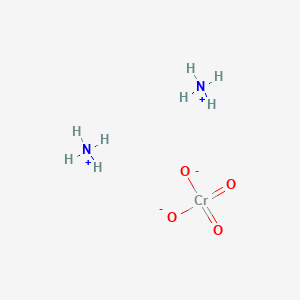
Octa-1,5-dien-3-ol
Übersicht
Beschreibung
Octa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O . It is a type of alcohol characterized by the presence of two double bonds and a hydroxyl group. This compound is also known by its IUPAC name, This compound . It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Octa-1,5-dien-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Safety and Hazards
While specific safety and hazard information for 1,5-Octadien-3-ol is not available in the search results, general safety measures for handling chemicals include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, not ingesting, and not breathing vapors or spray mist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octa-1,5-dien-3-ol can be synthesized through several methods. One common approach involves the asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate using CHIRAZYME L-2 , which yields the ®-alcohol with high enantiomeric excess . Another method involves the asymmetric acylation of the alkadienol with lipase PS , which can produce both enantiomers of the compound .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis using readily available starting materials and catalysts. The process may include steps such as hydrolysis, acylation, and purification using techniques like silica gel column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Octa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of saturated alcohols
Substitution: Formation of various substituted derivatives
Wirkmechanismus
The mechanism of action of Octa-1,5-dien-3-ol involves its interaction with various molecular targets and pathways. The compound can undergo oxidative cleavage to form different products, which can then participate in various biochemical processes . The specific molecular targets and pathways depend on the context of its application, such as its role in enzymatic reactions or its interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octen-3-ol: Another alcohol with a similar structure but with only one double bond.
Linalool: A monoterpene alcohol with a similar molecular formula but different structural features.
Uniqueness
Octa-1,5-dien-3-ol is unique due to its two double bonds and hydroxyl group , which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
octa-1,5-dien-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFBWMGEGSELQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003967 | |
| Record name | Octa-1,5-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma | |
| Record name | 1,5-Octadien-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slighty soluble, Soluble (in ethanol) | |
| Record name | 1,5-Octadien-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.854-0.867 | |
| Record name | 1,5-Octadien-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
83861-74-9 | |
| Record name | Octa-1,5-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B1147687.png)



